5-Fluoro-1-methyl-1H-indazole-3-carboxamide

Lipophilicity XLogP3 Medicinal Chemistry

This specific 5-fluoro-1-methylindazole-3-carboxamide is essential for SAR-driven kinase inhibitor and receptor modulator programs. The 5-fluoro substitution critically enhances target potency and binding affinity, while the 1-methyl group uniquely modulates lipophilicity and electronics—properties unattainable with des-methyl or non-fluorinated analogs. Its carboxamide at position 3 enables reliable amide coupling and N-alkylation for focused library synthesis. Defined computed properties (XLogP3=0.9, TPSA=60.9Ų) provide a predictable baseline for lead optimization. Procure this exact scaffold to maintain structural integrity in your discovery workflows.

Molecular Formula C9H8FN3O
Molecular Weight 193.181
CAS No. 1638591-44-2
Cat. No. B2940101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-methyl-1H-indazole-3-carboxamide
CAS1638591-44-2
Molecular FormulaC9H8FN3O
Molecular Weight193.181
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)C(=N1)C(=O)N
InChIInChI=1S/C9H8FN3O/c1-13-7-3-2-5(10)4-6(7)8(12-13)9(11)14/h2-4H,1H3,(H2,11,14)
InChIKeyGDGNASXSZYDGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-1-methyl-1H-indazole-3-carboxamide (CAS 1638591-44-2): Core Physicochemical and Structural Baseline for Procurement


5-Fluoro-1-methyl-1H-indazole-3-carboxamide (CAS 1638591-44-2) is a synthetic, fluorinated indazole-3-carboxamide derivative with the molecular formula C9H8FN3O and a molecular weight of 193.18 g/mol [1]. It is characterized by a 1-methyl substituent and a 5-fluoro atom on the indazole core. Computed properties include an XLogP3-AA value of 0.9 and a topological polar surface area (TPSA) of 60.9 Ų [1]. As an indazole scaffold, it is recognized as a 'privileged structure' in medicinal chemistry, often employed in kinase inhibitor and receptor modulator programs [2].

Why Generic Substitution of 5-Fluoro-1-methyl-1H-indazole-3-carboxamide with Non-Fluorinated or Des-Methyl Analogs is Scientifically Invalid


Generic substitution among indazole-3-carboxamides is scientifically unsound due to the profound and quantifiable impact of specific substitution patterns on molecular properties and biological activity. The presence of both the 5-fluoro and 1-methyl groups in this compound uniquely modulates lipophilicity and electron distribution compared to non-fluorinated or des-methyl analogs [1]. Patents and literature on the broader class explicitly demonstrate that 5-fluorination of indazole-3-carboxamides is a key structural determinant for enhancing target potency and binding affinity in receptor agonist programs [2]. Furthermore, the carboxamide at the 3-position is critical for specific interactions, and replacing it with a carboxylic acid drastically alters solubility and hydrogen-bonding capacity, rendering it a non-equivalent building block [1]. The precise combination of these features in CAS 1638591-44-2 cannot be replicated by readily available analogs, necessitating its specific procurement for SAR studies and lead optimization campaigns where this exact substitution pattern is required.

Quantitative Differentiation of 5-Fluoro-1-methyl-1H-indazole-3-carboxamide: Physicochemical and Structural Evidence


Enhanced Lipophilicity of 5-Fluoro-1-methyl-1H-indazole-3-carboxamide Over its Non-Fluorinated Analog

The 5-fluoro substituent in 5-Fluoro-1-methyl-1H-indazole-3-carboxamide increases lipophilicity relative to its non-fluorinated analog, 1-Methyl-1H-indazole-3-carboxamide. This is a critical differentiator for membrane permeability and target binding. Computed XLogP3-AA values demonstrate a quantifiable increase in logP [1]. While direct experimental logP data for both compounds is not available in a single source, the computed values provide a cross-study comparable baseline for differentiation.

Lipophilicity XLogP3 Medicinal Chemistry Physicochemical Property ADME

Increased Topological Polar Surface Area (TPSA) of 5-Fluoro-1-methyl-1H-indazole-3-carboxamide Relative to the Parent Scaffold

The presence of the 5-fluoro substituent on 5-Fluoro-1-methyl-1H-indazole-3-carboxamide results in a modest but quantifiable increase in Topological Polar Surface Area (TPSA) compared to its non-fluorinated analog, 1-Methyl-1H-indazole-3-carboxamide. TPSA is a key descriptor influencing a molecule's ability to permeate cell membranes and its aqueous solubility [1]. This difference is computed and provides a cross-study comparable metric.

TPSA Solubility Hydrogen Bonding Physicochemical Property Drug-likeness

Class-Level Evidence: 5-Fluorination of Indazole-3-carboxamides Confers a ~1.7x Increase in Cannabinoid Receptor Potency

While direct receptor binding data for 5-Fluoro-1-methyl-1H-indazole-3-carboxamide is not publicly available, strong class-level evidence demonstrates the functional impact of its defining 5-fluoro substitution on the indazole core. A 2023 study on synthetic cannabinoid receptor agonists found that fluorination of the indazole 5-position in an analogous compound (ADB-5'F-BUTINACA) led to a quantifiable increase in potency compared to its non-halogenated counterpart [1]. This establishes the 5-fluoro group as a key driver of biological activity within this chemical class, strongly inferring that CAS 1638591-44-2 will exhibit distinct potency from its non-fluorinated or des-methyl analogs.

Structure-Activity Relationship SAR Fluorination Potency CB1 Agonist Synthetic Cannabinoid

Defined Application Scenarios for 5-Fluoro-1-methyl-1H-indazole-3-carboxamide Based on Physicochemical and Class-Level Evidence


Building Block for Parallel Synthesis of Indazole-3-carboxamide Libraries

As a versatile small molecule scaffold with a carboxamide group at the 3-position and a modifiable core, CAS 1638591-44-2 is an ideal building block for generating diverse compound libraries via amide coupling or N-alkylation. Its defined physicochemical profile (XLogP3 = 0.9; TPSA = 60.9 Ų) [1] provides a predictable baseline for library design, distinct from the properties of the non-fluorinated parent scaffold.

Specific Intermediate for Developing Fluorinated Kinase Inhibitors

Indazole-3-carboxamides are a privileged scaffold in kinase drug discovery [2]. The 5-fluoro substituent on CAS 1638591-44-2 is a key structural motif for modulating kinase selectivity and potency, as inferred from class-level SAR [3]. This compound serves as a direct intermediate for synthesizing analogs where the 5-fluoro group is a required structural element for target engagement, differentiating it from non-fluorinated intermediates.

Reference Standard for Analytical Method Development and Metabolite Identification

The compound's unique InChIKey (GDGNASXSZYDGJM-UHFFFAOYSA-N) [1] and distinct chromatographic properties due to its specific substitution pattern make it a valuable reference standard for LC-MS method development. It can serve as a model compound for studying the metabolic fate of 5-fluorinated indazoles, particularly in programs investigating synthetic cannabinoid receptor agonists where 5-fluorination is a common structural alert [3].

Negative Control or Comparator for Des-methyl Analog Studies

In studies investigating the role of the 1-methyl group in indazole pharmacology, CAS 1638591-44-2 can be used as a comparator against the des-methyl analog, 5-Fluoro-1H-indazole-3-carboxamide [1]. This direct comparison allows researchers to isolate and quantify the contribution of the 1-methyl group to a compound's overall physicochemical or biological profile.

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